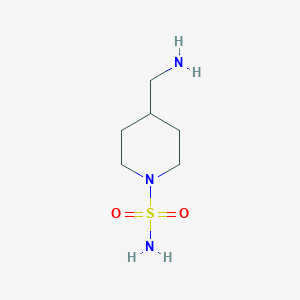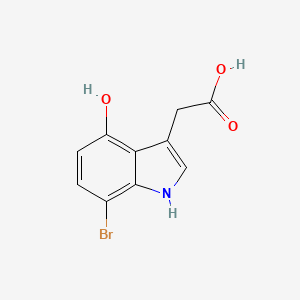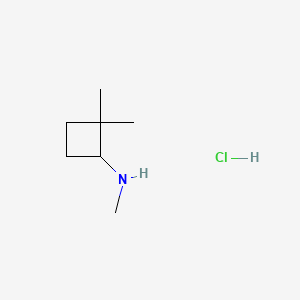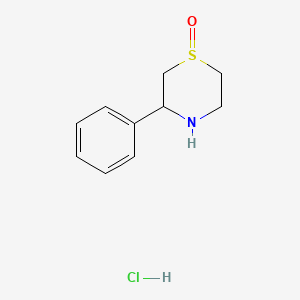
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a synthetic organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of fluorine atoms at the 5 and 6 positions of the tetrahydroisoquinoline ring, which can influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization is one approach . Another method involves radical decarboxylation–phosphorylation reactions on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized isoquinoline derivatives.
Aplicaciones Científicas De Investigación
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A non-fluorinated analog with similar structural features.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Another derivative with methoxy groups instead of fluorine atoms.
Uniqueness
The presence of fluorine atoms at the 5 and 6 positions makes 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride unique. Fluorine atoms can significantly influence the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10ClF2NO2 |
|---|---|
Peso molecular |
249.64 g/mol |
Nombre IUPAC |
5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-7-2-1-5-4-13-8(10(14)15)3-6(5)9(7)12;/h1-2,8,13H,3-4H2,(H,14,15);1H |
Clave InChI |
OCACDQXRRBVDLY-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC2=C1C(=C(C=C2)F)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)
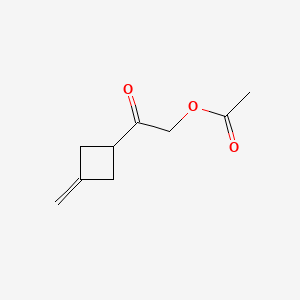


![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13469129.png)
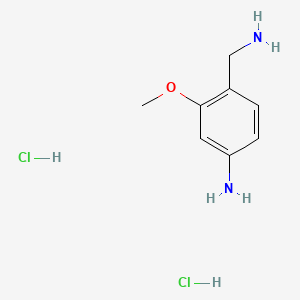
amine dihydrochloride](/img/structure/B13469132.png)


